molecular formula C6H3F2I B1299772 1,2-Difluoro-4-iodobenzene CAS No. 64248-58-4

1,2-Difluoro-4-iodobenzene

Cat. No. B1299772
CAS RN: 64248-58-4
M. Wt: 239.99 g/mol
InChI Key: KSASJELKLBIMSG-UHFFFAOYSA-N
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Description

1,2-Difluoro-4-iodobenzene is a compound with the molecular formula C6H3F2I . It is also known by other names such as 3,4-Difluoroiodobenzene and 1,2-Difluoro-4-iodo-benzene . The compound appears as a clear liquid that can range in color from colorless to pink or slightly brown .


Molecular Structure Analysis

The IUPAC name for 1,2-Difluoro-4-iodobenzene is the same . The InChI code is 1S/C6H3F2I/c7-5-2-1-4(9)3-6(5)8/h1-3H and the Canonical SMILES is C1=CC(=C(C=C1I)F)F . The molecular weight of the compound is 239.99 g/mol .


Physical And Chemical Properties Analysis

1,2-Difluoro-4-iodobenzene has a molecular weight of 239.99 g/mol . It is a clear liquid that can range in color from colorless to pink or slightly brown . The compound has a specific gravity of 2.00 and a refractive index of 1.56 .

Scientific Research Applications

Synthesis Precursor

1,2-Difluoro-4-iodobenzene serves as a valuable precursor for various organic transformations. It is used in reactions based on the formation of benzynes and acts as an intermediate in syntheses involving regioselective bromination, ortho-metalation, and halogen/metal permutations. This utility is highlighted in the synthesis of derivatives like 1,2-dibromo-3-iodobenzene and 2,3-di-bromo-1,4-diiodobenzene (Diemer, Leroux, & Colobert, 2011).

Organometallic Chemistry

In organometallic chemistry and transition-metal-based catalysis, 1,2-Difluoro-4-iodobenzene is increasingly recognized as a versatile solvent. Its fluorine substituents reduce the ability to donate π-electron density, making it suitable for use as a non-coordinating solvent or as a ligand that is readily displaced. This has implications for C-H and C-F bond activation reactions using reactive transition metal complexes (Pike, Crimmin, & Chaplin, 2017).

Biodegradation Studies

Studies on the biodegradation of difluorobenzenes, including 1,2-Difluoro-4-iodobenzene, are significant in understanding the environmental impact of these compounds. They are used as intermediates in the industrial synthesis of pharmaceutical and agricultural chemicals. Research has explored the degradation capabilities of certain microbial strains, which is crucial for environmental remediation strategies (Moreira, Amorim, Carvalho, & Castro, 2009).

Photodissociation Dynamics

1,2-Difluoro-4-iodobenzene is studied for its UV photochemistry and photodissociation dynamics. Such studies are crucial in understanding the electronic structure and reactions of iodobenzenes under UV light, impacting areas like photochemical synthesis and material sciences (Murdock, Crow, Ritchie, & Ashfold, 2012).

Safety And Hazards

1,2-Difluoro-4-iodobenzene is considered hazardous. It is a combustible liquid that can cause skin and eye irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

properties

IUPAC Name

1,2-difluoro-4-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2I/c7-5-2-1-4(9)3-6(5)8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSASJELKLBIMSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90369133
Record name 1,2-Difluoro-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Difluoro-4-iodobenzene

CAS RN

64248-58-4
Record name 1,2-Difluoro-4-iodobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64248-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Difluoro-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
J Zhang, R Laflamme, D Suter - Physical review letters, 2012 - APS
Large-scale universal quantum computing requires the implementation of quantum error correction (QEC). While the implementation of QEC has already been demonstrated for …
Number of citations: 77 journals.aps.org
W Nam, SK Choi, MH Lim, JU Rohde… - Angewandte Chemie …, 2003 - Wiley Online Library
The electronic nature of iron porphyrin complexes and iodobenzene derivatives markedly influences the formation of iodosylbenzene–iron (III) porphyrin intermediates 2, which are …
Number of citations: 117 onlinelibrary.wiley.com
WJ Song, YJ Sun, SK Choi… - Chemistry–A European …, 2006 - Wiley Online Library
We have shown previously that iodosylbenzene–iron(III) porphyrin intermediates (2) are generated in the reactions of oxoiron(IV) porphyrin π‐cation radicals (1) and iodobenzene (PhI), …
J Rydfjord, S Al-Bazaz, S Roslin - The Journal of Organic …, 2022 - ACS Publications
Positron emission tomography (PET) is a highly valuable imaging technique with many clinical applications. The possibility to study physiological and biochemical processes in vivo …
Number of citations: 7 pubs.acs.org
MJ Hickey, PH Allen, M Caffrey… - Journal of Labelled …, 2016 - Wiley Online Library
The CXCR2 antagonist AZD5069 has been synthesized in tritium and carbon‐14‐labelled forms. [ 3 H]AZD5069 was prepared via reductive dehalogenation of an iodinated precursor …
M Saleeb, S Mojica, AU Eriksson, CD Andersson… - European Journal of …, 2018 - Elsevier
A natural product inspired library was synthesized based on 2,3-diarylbenzofuran and 2,3-diaryl-2,3-dihydrobenzofuran scaffolds. The library of forty-eight compounds was prepared by …
Number of citations: 34 www.sciencedirect.com
Q Gou, B Deng, J Qin - Chemistry–A European Journal, 2015 - Wiley Online Library
The first example of direct arylation of (di)azinyl aldoxime ethers by aryl iodides is reported. The reaction produces, in a single step, a variety of geometrically pure unsymmetrical (E)‐(di)…
JH Harenberg - Synthesis, 2020 - thieme-connect.com
A halogen–lithium exchange reaction of (hetero)aromatic halides performed in the presence of various electrophiles such as aldehydes, ketones, Weinreb amides, and imines using …
Number of citations: 7 www.thieme-connect.com
J Zhang, D Burgarth, R Laflamme, D Suter - Physical Review A, 2015 - APS
Universal quantum computation requires the implementation of arbitrary control operations on the quantum register. In most cases, this is achieved by external control fields acting …
Number of citations: 10 journals.aps.org
Y Lin, T Sakaguchi, T Hashimoto - Journal of Membrane Science, 2021 - Elsevier
Extremely high gas-permeable polymers were synthesized via the metathesis copolymerization of 1-(3,4-difluorophenyl)-2-(4-trimethylsilylphenyl)acetylene (FS) and 1-(3,4-…
Number of citations: 9 www.sciencedirect.com

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